molecular formula C18H27N3O3 B12232215 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12232215
M. Wt: 333.4 g/mol
InChI Key: AUOVGOAOLZUAPT-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the morpholine and pyrrolidine rings through nucleophilic substitution and acylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar pyridine structure.

    Esomeprazole: An enantiomer of omeprazole with enhanced bioavailability.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of the morpholine, pyrrolidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H27N3O3/c1-13-10-19-15(14(2)17(13)23-3)11-20-8-9-24-16(12-20)18(22)21-6-4-5-7-21/h10,16H,4-9,11-12H2,1-3H3

InChI Key

AUOVGOAOLZUAPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCOC(C2)C(=O)N3CCCC3

Origin of Product

United States

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